molecular formula C18H19NO5 B12173004 2-(morpholin-4-ylmethyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one

2-(morpholin-4-ylmethyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one

Cat. No.: B12173004
M. Wt: 329.3 g/mol
InChI Key: MRNKTXZUQDDWIV-UHFFFAOYSA-N
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Description

2-(morpholin-4-ylmethyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring, a phenyl group, and a pyranone moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-ylmethyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the reaction of 4-morpholinomethyl-2-hydroxyacetophenone with ethyl acetoacetate under basic conditions to form the pyranone ring. The reaction conditions often require a solvent such as ethanol and a base like sodium ethoxide. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-ylmethyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The phenyl group and the morpholine ring can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

2-(morpholin-4-ylmethyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-ylmethyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that underlie its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(morpholin-4-ylmethyl)-4H-pyran-4-one: Lacks the phenylethoxy group, making it less versatile in certain reactions.

    5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one: Does not contain the morpholine ring, which may reduce its biological activity.

Uniqueness

2-(morpholin-4-ylmethyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one is unique due to the presence of both the morpholine ring and the phenylethoxy group

Properties

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)-5-phenacyloxypyran-4-one

InChI

InChI=1S/C18H19NO5/c20-16-10-15(11-19-6-8-22-9-7-19)23-13-18(16)24-12-17(21)14-4-2-1-3-5-14/h1-5,10,13H,6-9,11-12H2

InChI Key

MRNKTXZUQDDWIV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=O)C(=CO2)OCC(=O)C3=CC=CC=C3

Origin of Product

United States

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